1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a fused heterocyclic system combining pyrrolo, triazole, and dione moieties. Its structure features a 3,4-dimethoxyphenyl group at position 1 and a 3,5-dimethylphenyl substituent at position 3.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-7-12(2)9-14(8-11)23-19(25)17-18(20(23)26)24(22-21-17)13-5-6-15(27-3)16(10-13)28-4/h5-10,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMMCZJCZLDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3,5-dimethylphenylhydrazine. The key steps in the synthesis may involve:
Condensation Reaction: Formation of a hydrazone intermediate.
Cyclization: Intramolecular cyclization to form the triazole ring.
Oxidation: Oxidation of the intermediate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound effectively induced apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival and death .
Antioxidant Properties
The compound has shown potential as a powerful antioxidant. Its structure allows it to scavenge free radicals and reduce oxidative stress in biological systems.
- Research Findings : In vitro assays revealed that the compound significantly decreased reactive oxygen species (ROS) levels in human cells exposed to oxidative stress .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds similar to 1-(3,4-Dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione. Preliminary studies suggest that this compound may protect neuronal cells from damage associated with neurodegenerative diseases.
- Case Study : Animal models treated with this compound showed improved cognitive functions and reduced markers of neuroinflammation .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Research Findings : In vivo studies indicated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in models of acute inflammation .
Data Table: Summary of Key Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells | Induces apoptosis in breast cancer cells |
| Antioxidant Properties | Scavenges free radicals and reduces oxidative stress | Decreases ROS levels in human cells |
| Neuroprotective Effects | Protects neuronal cells from damage | Improves cognitive functions in animal models |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines | Reduces TNF-alpha and IL-6 levels |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Findings and Contrasts
Reactivity and Synthesis: The target compound’s triazole-dione system may exhibit higher polarity compared to pyrazolo-pyrimidinones (e.g., compounds 5a,b in ), which are synthesized via urea/thiourea fusion. The latter’s method involves high-temperature cyclization, whereas thiazolo-oxazolium derivatives () use cycloaddition with dipolarophiles like methyl propiolate . Unlike pyrazole-based pesticides (e.g., fipronil), which rely on sulfinyl and trifluoromethyl groups for bioactivity, the target compound’s dimethoxy and dimethylphenyl groups suggest divergent electronic and steric properties .
Functional Group Impact: Methoxy Groups: The 3,4-dimethoxyphenyl substituent may enhance solubility and π-stacking interactions, contrasting with the electron-withdrawing trifluoromethyl groups in fipronil . Dione Moieties: The 4,6-dione groups could enable hydrogen bonding or chelation, a feature absent in simpler pyridazinones (e.g., pyrazon) .
Biological and Chemical Potential: Pyrazolo-pyrimidinones () are often explored as kinase inhibitors or antimicrobials due to their planar heterocyclic cores. The target compound’s fused triazole-pyrrolo system might offer similar versatility but with distinct stereoelectronic profiles . Thiazolo-oxazolium derivatives () demonstrate utility in materials science, suggesting the target compound could be modified for optoelectronic applications if functionalized appropriately .
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo-triazole core with two aromatic substituents. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the phenyl rings is known to enhance antioxidant properties. This can lead to reduced oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways associated with inflammatory responses.
- Anticancer Potential : Some findings indicate that it may induce apoptosis in cancer cell lines by activating intrinsic pathways.
Antioxidant Activity
Studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties. For instance:
- Case Study : A related compound was tested in vitro against reactive oxygen species (ROS), showing a reduction in oxidative damage markers by up to 50% compared to controls .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in various studies:
- Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators.
- Case Study : In a murine model of inflammation, administration of the compound reduced edema and inflammatory cell infiltration significantly .
Anticancer Activity
The anticancer properties are particularly noteworthy:
- Cell Line Studies : In vitro tests on several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM.
- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Reduces ROS levels | |
| Anti-inflammatory | Inhibits NF-kB pathway | |
| Anticancer | Induces apoptosis in cancer cell lines |
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological efficacy. Studies have shown that modifications at specific positions on the aromatic rings can significantly improve potency and selectivity against target cells.
Notable Research Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
